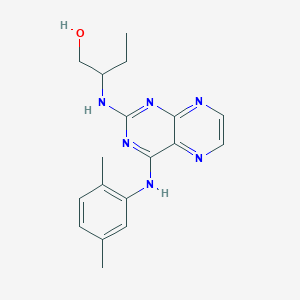

2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)butan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)butan-1-ol” is a derivative of pteridin, which is a type of heterocyclic compound . Pteridin derivatives are known to exhibit a wide range of pharmacological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including amines and alcohols. The pteridin ring system is a bicyclic structure consisting of two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amine groups might participate in reactions with acids to form amides, while the alcohol group could react with carboxylic acids to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amines and alcohols would likely make it soluble in polar solvents .Scientific Research Applications

Chemical Synthesis and Structural Analysis

Pteridine Derivatives Synthesis

The synthesis of various pteridine derivatives, including their alkylated forms, provides foundational knowledge for understanding the chemical properties and potential applications of "2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)butan-1-ol". Pteridine studies have focused on the transformation of 2-aminopyrazine derivatives into pteridin-4-ones, highlighting methods such as heating with ortho esters, amides, acid anhydrides, or amidines. These methodologies are crucial for the structural diversification of pteridine compounds, which may include the target compound (Albert, 1979).

Pteridinone Derivatives

Further research into pteridin-2-one derivatives from diaminomaleonitrile (DAMN) has expanded the scope of pteridine chemistry, enabling the synthesis of compounds with various substitutions that could include analogs similar to the compound . The synthetic procedures elaborated upon such transformations, providing a basis for the development of new pteridine-based molecules with potential biological activities (Tsuzuki & Tada, 1986).

Potential Biomedical Applications

Antimalarial and Antitumor Agents

Research into 6,7-disubstituted pteridines has shown potential for these compounds as antimalarial and antitumor agents, although the direct application of "2-((4-((2,5-Dimethylphenyl)amino)pteridin-2-yl)amino)butan-1-ol" in these areas is not explicitly mentioned. The synthesis of new 6,7-disubstituted 2,4-diaminopteridines for biological evaluation suggests a continued interest in the therapeutic potential of pteridine derivatives (Rosowsky et al., 1973).

Biochemical Studies

The structural properties and radical scavenging activity of various compounds, including 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogs, have been studied, indicating the significance of substituted pteridines in biochemical research. Such studies could provide insights into the antioxidant properties and potential health benefits of structurally related compounds (Stobiecka et al., 2016).

Future Directions

properties

IUPAC Name |

2-[[4-(2,5-dimethylanilino)pteridin-2-yl]amino]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O/c1-4-13(10-25)21-18-23-16-15(19-7-8-20-16)17(24-18)22-14-9-11(2)5-6-12(14)3/h5-9,13,25H,4,10H2,1-3H3,(H2,20,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXICPWTVLEORY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC2=NC=CN=C2C(=N1)NC3=C(C=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-[(2,5-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,4-Dichlorophenoxy)phenyl]-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2698532.png)

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2698534.png)

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B2698535.png)

![2,4-dichloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2698537.png)

![2-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2698539.png)

![2,6-difluoro-N-[2-(4-methylpiperazino)phenyl]benzenecarboxamide](/img/structure/B2698546.png)

![N-(2-ethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2698550.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(1,4-thiazinan-4-yl)acetamide](/img/structure/B2698553.png)

![3-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2698555.png)